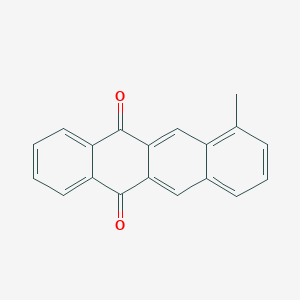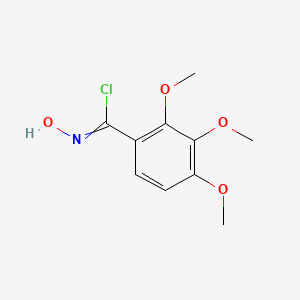
Diethyl (2-Bromo-4-chlorophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-Bromo-4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Bromo-4-chlorophenyl)phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2-bromo-4-chlorobenzyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (2-Bromo-4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl phosphonates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-Bromo-4-chlorophenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (2-Bromo-4-chlorophenyl)phosphonate involves its interaction with molecular targets through its reactive phosphonate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved often include enzyme inhibition or modification of protein functions .
Vergleich Mit ähnlichen Verbindungen
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a different alkyl chain length.
Diethyl (2-Bromoethyl)phosphonate: Similar but with a different substitution pattern on the phenyl ring.
Eigenschaften
Molekularformel |
C10H13BrClO3P |
|---|---|
Molekulargewicht |
327.54 g/mol |
IUPAC-Name |
2-bromo-4-chloro-1-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
LQUMOKFPBREFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)









![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)


